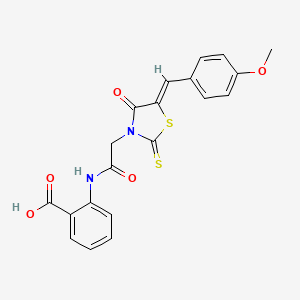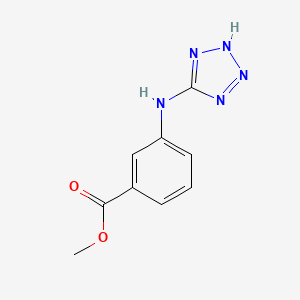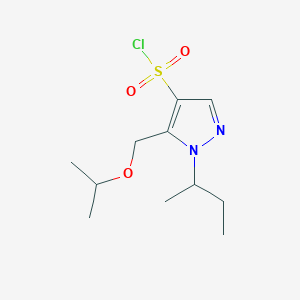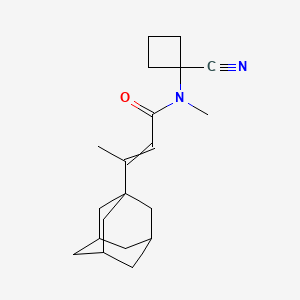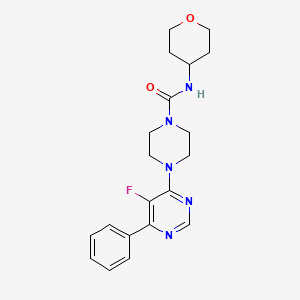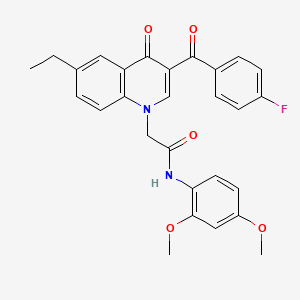![molecular formula C13H22ClN3O2 B2940031 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide CAS No. 2411319-23-6](/img/structure/B2940031.png)
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic amide that contains a piperazine ring and a cyclopentane ring, both of which are important structural features that contribute to its unique properties.
科学的研究の応用
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and memory formation. This compound is a selective antagonist of the NMDA receptor and has been shown to block the induction of long-term potentiation (LTP) in hippocampal neurons.
In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to have neuroprotective effects in animal models of these diseases by reducing oxidative stress and inflammation.
In medicinal chemistry, this compound has been used as a lead compound for the development of novel NMDA receptor antagonists with improved pharmacokinetic properties and therapeutic efficacy.
作用機序
1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. The binding of this compound to the glycine site on the receptor prevents the binding of glycine, which is required for the activation of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission and the induction of LTP.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. This compound has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide in lab experiments is its selectivity for the glycine site on the NMDA receptor, which allows for the specific inhibition of NMDA receptor-mediated synaptic transmission. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide. One direction is the development of novel NMDA receptor antagonists based on the structure of this compound with improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the role of the NMDA receptor in synaptic plasticity and memory formation continues to be an area of active research, and this compound can be used as a tool to further elucidate the mechanisms underlying these processes.
合成法
The synthesis of 1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide involves the reaction of 1-(4-aminopiperazin-1-yl)cyclopentanecarboxylic acid with 2-chloropropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound. The yield of this compound is typically around 50%.
特性
IUPAC Name |
1-[4-(2-chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3O2/c1-10(14)11(18)16-6-8-17(9-7-16)13(12(15)19)4-2-3-5-13/h10H,2-9H2,1H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVHMRRWNJVRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2(CCCC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
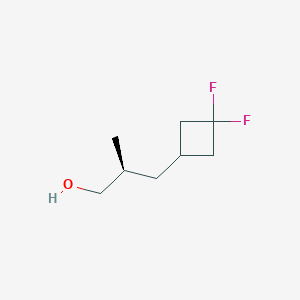
![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)

![3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2939952.png)
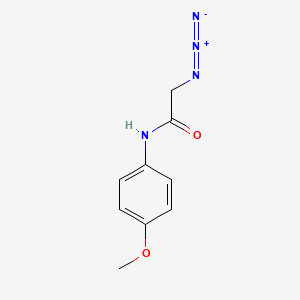

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)
